6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride
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Overview
Description
6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride is a chemical compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride typically involves the bromination of 2,4-dimethylquinoline followed by amination. The reaction conditions often include the use of bromine or N-bromosuccinimide (NBS) as the brominating agent and a suitable solvent such as acetic acid or chloroform. The amination step involves the use of ammonia or an amine derivative under controlled temperature and pressure conditions .
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination and amination processes, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems for reagent addition and temperature control is common in industrial settings to optimize the reaction conditions and minimize human error .
Chemical Reactions Analysis
Types of Reactions
6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The bromine atom in the compound can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Sodium methoxide in methanol for nucleophilic substitution.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of 2,4-dimethylquinolin-3-amine.
Substitution: Formation of various substituted quinoline derivatives.
Scientific Research Applications
6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex quinoline derivatives.
Biology: Studied for its potential antimicrobial and anticancer properties.
Medicine: Investigated for its role as a kinase inhibitor in cancer therapy.
Industry: Used in the development of dyes and pigments due to its stable chemical structure.
Mechanism of Action
The mechanism of action of 6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the kinase, inhibiting its activity and thereby affecting various cellular pathways. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
- 6-bromo-4-chloro-N,N-dimethylquinolin-2-amine
- 6-bromo-N-(3-(difluoromethyl)phenyl)quinolin-4-amine
- 4-hydroxyquinolin-2(1H)-one
Uniqueness
6-bromo-2,4-dimethylquinolin-3-amine dihydrochloride is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both bromine and amine groups in the quinoline ring enhances its reactivity and potential for diverse applications .
Properties
CAS No. |
2758002-34-3 |
---|---|
Molecular Formula |
C11H13BrCl2N2 |
Molecular Weight |
324 |
Purity |
95 |
Origin of Product |
United States |
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